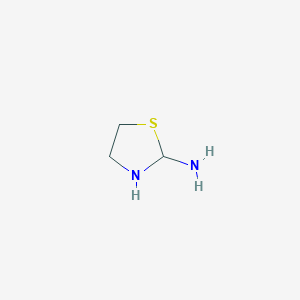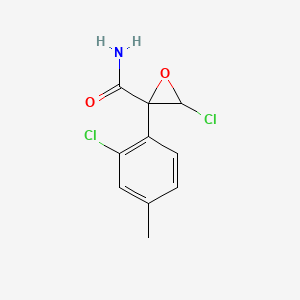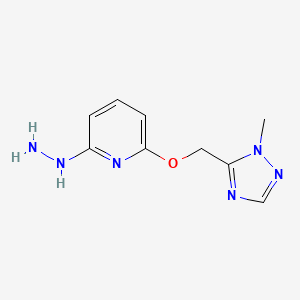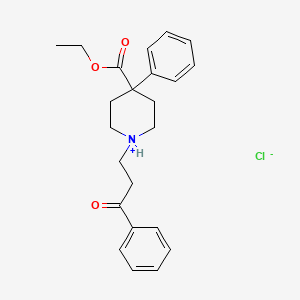
1-(2-Benzoylethyl)-4-phenylisonipecotic acid ethyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 1-(3-OXO-3-PHENYLPROPYL)-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATECHLORIDE is a complex organic compound with a molecular formula of C23H27NO3. It is known for its unique structure, which includes a piperidine ring substituted with phenyl groups and an ethyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-(3-OXO-3-PHENYLPROPYL)-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATECHLORIDE typically involves multiple steps. One common method includes the reaction of 4-phenylpiperidine with ethyl 3-oxo-3-phenylpropanoate under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 1-(3-OXO-3-PHENYLPROPYL)-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATECHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .
Applications De Recherche Scientifique
ETHYL 1-(3-OXO-3-PHENYLPROPYL)-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATECHLORIDE has several scientific research applications:
Mécanisme D'action
The mechanism of action of ETHYL 1-(3-OXO-3-PHENYLPROPYL)-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATECHLORIDE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
ETHYL 3-OXO-3-PHENYLPROPANOATE: A related compound with a simpler structure, used in similar applications.
4-PHENYLPIPERIDINE: A core structure shared with the target compound, used in various chemical syntheses.
Uniqueness
ETHYL 1-(3-OXO-3-PHENYLPROPYL)-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATECHLORIDE is unique due to its combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
60789-94-8 |
|---|---|
Formule moléculaire |
C23H28ClNO3 |
Poids moléculaire |
401.9 g/mol |
Nom IUPAC |
ethyl 1-(3-oxo-3-phenylpropyl)-4-phenylpiperidin-1-ium-4-carboxylate;chloride |
InChI |
InChI=1S/C23H27NO3.ClH/c1-2-27-22(26)23(20-11-7-4-8-12-20)14-17-24(18-15-23)16-13-21(25)19-9-5-3-6-10-19;/h3-12H,2,13-18H2,1H3;1H |
Clé InChI |
HLEVPWCWUZKNTL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC[NH+](CC1)CCC(=O)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


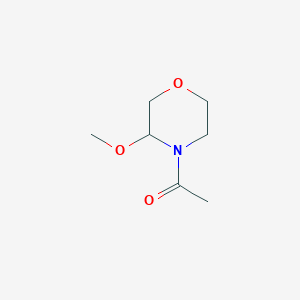
![1,3-Propanediamine, N-methyl-N'-(2-nitrophenyl)-N-[3-[(2-nitrophenyl)amino]propyl]-](/img/structure/B13755717.png)

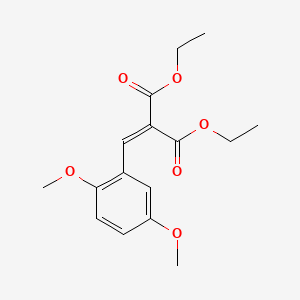

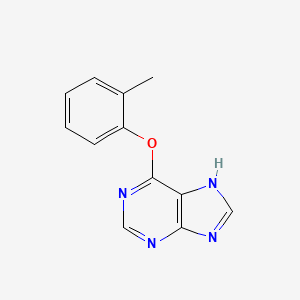
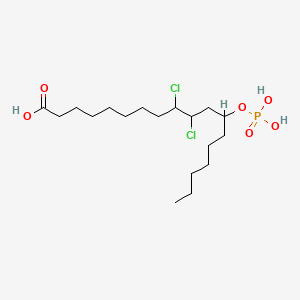


methylidene}-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13755753.png)
